

# Application Note: Western Blot Protocol for Confirming HDAC6 Degradation

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## Compound of Interest

Compound Name: HDAC6 degrader-5

Cat. No.: B15613035

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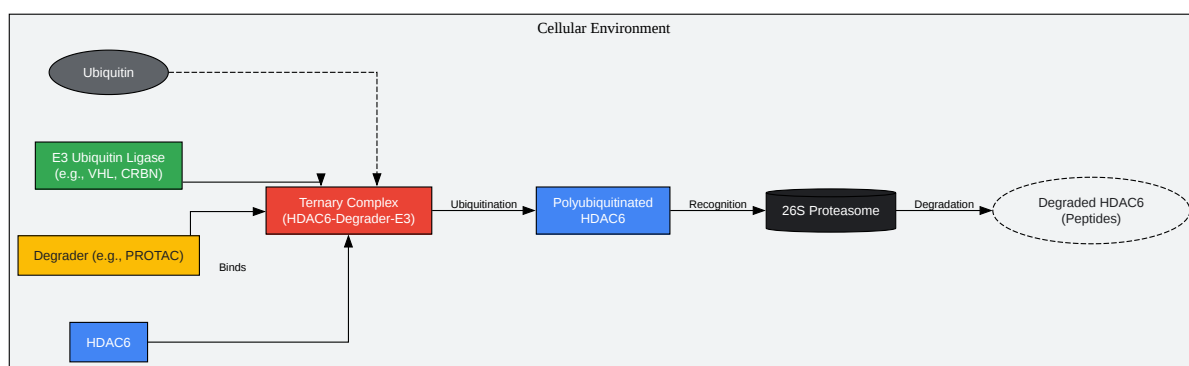
Audience: Researchers, scientists, and drug development professionals.

## Introduction

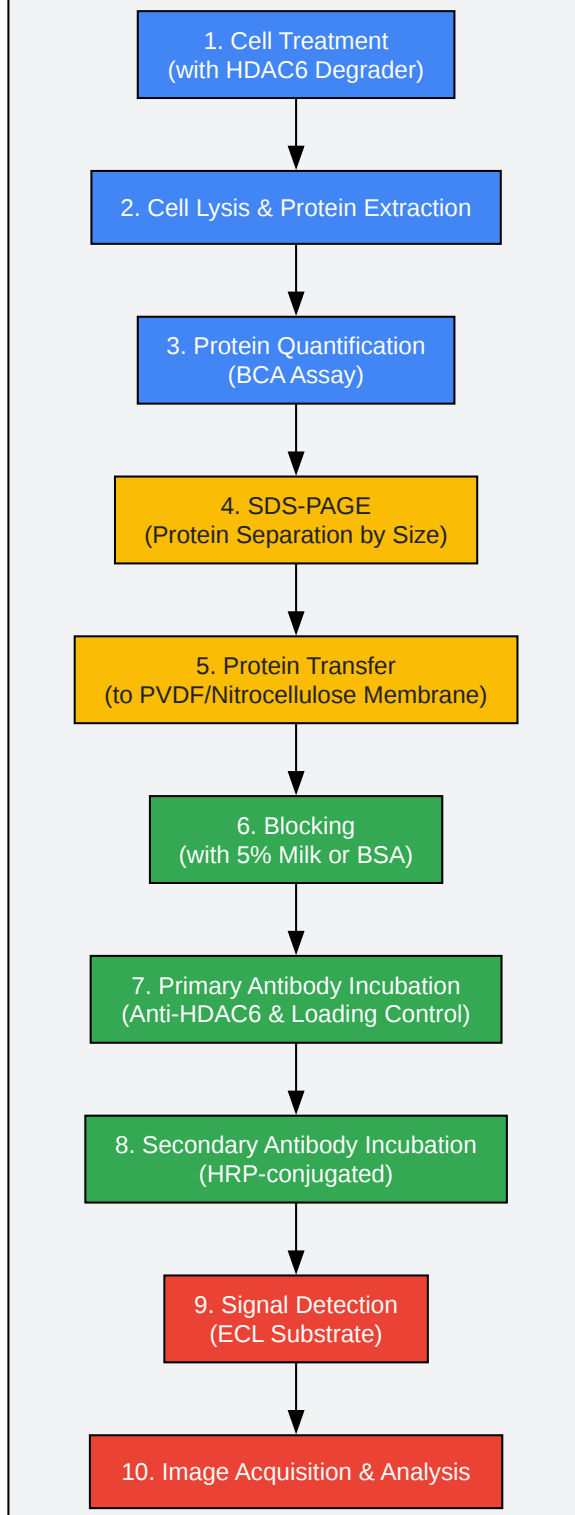
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its diverse functions are attributed to its ability to deacetylate non-histone protein substrates such as  $\alpha$ -tubulin, cortactin, and Hsp90.[1][2] The involvement of HDAC6 in cancer and neurodegenerative diseases has made it a prominent target for drug discovery and development. A key mechanism for therapeutically targeting HDAC6 is through induced degradation, often mediated by Proteolysis Targeting Chimeras (PROTACs). This application note provides a detailed protocol for confirming the degradation of HDAC6 in response to therapeutic agents using Western blotting, a widely used technique for protein analysis.

## Signaling Pathway for HDAC6 Degradation

HDAC6 degradation is primarily mediated through the ubiquitin-proteasome system. Therapeutic modalities like PROTACs induce the ubiquitination of HDAC6, marking it for degradation by the 26S proteasome. This process involves the recruitment of an E3 ubiquitin ligase to HDAC6, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome.



## Western Blot Workflow for HDAC6 Degradation

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- 2. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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